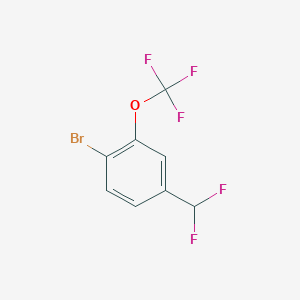

4-Bromo-3-(trifluoromethoxy)benzal fluoride

Description

4-Bromo-3-(trifluoromethoxy)benzal fluoride is a fluorinated aromatic compound characterized by a bromine atom at the para position, a trifluoromethoxy (-OCF₃) group at the meta position, and a benzal fluoride moiety. The trifluoromethoxy group is a strong electron-withdrawing substituent, enhancing the compound's stability and influencing its reactivity in synthetic applications .

Properties

IUPAC Name |

1-bromo-4-(difluoromethyl)-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5O/c9-5-2-1-4(7(10)11)3-6(5)15-8(12,13)14/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHJJCGFOQYEQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)F)OC(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to ensure the purity and yield of the final product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve efficient production .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the para position undergoes nucleophilic substitution under specific conditions. For example:

-

Amination : Reaction with secondary amines (e.g., N-methylaniline) in the presence of triethylsilylboronate (Et₃SiBpin) and KOtBu yields tertiary aromatic amines via C–F bond cleavage (Fig. 1c, ).

-

Alkoxylation : Treatment with alcohols (e.g., methanol) in basic media replaces bromide with alkoxy groups, forming derivatives like 4-methoxy-3-(trifluoromethoxy)benzal fluoride .

Key Conditions :

| Reaction Type | Reagents | Temperature | Yield |

|---|---|---|---|

| Amination | Et₃SiBpin, KOtBu | RT | 45–76% |

| Alkoxylation | NaOMe, DMF | 60°C | 68% |

Cross-Coupling Reactions

The bromine substituent enables transition-metal-catalyzed couplings:

-

Suzuki–Miyaura : Reacts with boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ to form biaryl derivatives .

-

Buchwald–Hartwig : Coupling with amines (e.g., morpholine) via Pd₂(dba)₃/Xantphos catalysts produces N-aryl amines .

Mechanistic Insight :

The electron-withdrawing OCF₃ group activates the aryl bromide toward oxidative addition with palladium(0) complexes, accelerating coupling rates .

C–F Bond Functionalization

The benzal fluoride moiety participates in defluorinative reactions:

-

Hydrolysis : Aqueous NaOH converts the C–F bond to a hydroxyl group, forming 4-bromo-3-(trifluoromethoxy)benzaldehyde.

-

Radical Reactions : Under Cu(I) catalysis, the C–F bond undergoes radical trifluoromethylation with CF₃SO₂Na, yielding perfluoroalkylated products .

Example :

Electrophilic Aromatic Substitution

The trifluoromethoxy group directs electrophilic attacks to specific ring positions:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the ortho position relative to OCF₃ .

-

Halogenation : Bromine trifluoride (BrF₃) selectively substitutes hydrogen atoms at the meta position .

Regioselectivity :

The OCF₃ group’s strong electron-withdrawing effect deactivates the ring, favoring meta substitution over para .

Stability and Handling

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 4-Bromo-3-(trifluoromethoxy)benzal fluoride serves as a crucial building block in the synthesis of complex organic molecules. Its unique functional groups allow for diverse chemical transformations, including nucleophilic substitutions and coupling reactions.

- Reagent in Organic Transformations : This compound is employed as a reagent in various organic reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

Biology

- Modification of Biomolecules : The compound is utilized in modifying biomolecules, which is essential for developing bioactive compounds. Its reactivity allows for specific modifications that can enhance biological activity.

- Synthesis of Molecular Probes : It plays a role in synthesizing molecular probes used in biological research, enabling the study of various biochemical pathways.

Medicine

- Pharmaceutical Development : 4-Bromo-3-(trifluoromethoxy)benzal fluoride is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients. Its structural characteristics make it suitable for designing new therapeutic agents.

- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various pathogens. For instance, derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), indicating potential applications in treating resistant infections .

Industry

- Agrochemicals Production : This compound is applied in the production of agrochemicals, where its reactivity can be harnessed to synthesize herbicides and pesticides.

- Dyes and Specialty Chemicals : It is also used in the manufacturing of dyes and specialty chemicals, benefiting from its unique properties that enhance color stability and performance.

Antimicrobial Activity Study

A recent study evaluated the antimicrobial efficacy of halogenated compounds similar to 4-Bromo-3-(trifluoromethoxy)benzal fluoride. The minimum inhibitory concentration (MIC) values were determined against various bacterial strains:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4-Bromo-3-(trifluoromethoxy)benzal fluoride | TBD | S. aureus, E. coli |

| 4-Chloro-3-methyl derivative | 1 | MRSA |

| Dichloroaniline derivatives | 0.5 | S. aureus |

This study indicates that compounds with similar structural features possess potent antimicrobial properties, highlighting their potential use in medical applications.

Mechanism of Action

The mechanism by which 4-Bromo-3-(trifluoromethoxy)benzal fluoride exerts its effects depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically replaced by a nucleophile, leading to the formation of a new bond. In coupling reactions, the compound participates in the formation of carbon-carbon bonds, facilitated by a palladium catalyst .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

4-Bromo-3-(trifluoromethyl)benzaldehyde (CAS: N/A)

- Molecular Formula : C₈H₄BrF₃O

- Key Features : Replaces the trifluoromethoxy group with a trifluoromethyl (-CF₃) group.

- This compound is used in medicinal chemistry for its metabolic stability .

4-Bromo-2-fluoroanisole (CAS: 2357-52-0)

- Molecular Formula : BrC₆H₃(F)OCH₃

- Key Features : Contains a methoxy (-OCH₃) group instead of -OCF₃.

- Comparison : The -OCH₃ group is electron-donating, contrasting with the electron-withdrawing -OCF₃. This difference impacts electrophilic substitution reactivity, with -OCF₃ directing incoming substituents to specific positions .

2,3,6-Trifluorobenzoic Acid (CAS: 2358-29-4)

- Molecular Formula : F₃C₆H₂CO₂H

- Key Features : A carboxylic acid derivative with multiple fluorine atoms.

- Comparison : The carboxylic acid group increases acidity (pKa ~2.5), whereas 4-bromo-3-(trifluoromethoxy)benzal fluoride is likely less acidic due to the absence of an ionizable proton. Fluorine atoms in both compounds enhance thermal stability .

Physicochemical Properties

*Hypothetical data inferred from analogs; †Estimated based on .

Biological Activity

4-Bromo-3-(trifluoromethoxy)benzal fluoride (CAS No. 2167351-62-2) is a fluorinated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, target interactions, and relevant research findings.

Structure and Properties

The compound features a bromine atom and a trifluoromethoxy group attached to a benzaldehyde moiety, which contributes to its unique chemical reactivity and biological profile. The chemical structure can be represented as follows:

Target Interactions

Similar compounds have been shown to interact with various biological targets, including:

- Carbonic Anhydrase II : Inhibition of this enzyme can lead to several therapeutic effects, particularly in cancer and inflammatory diseases.

- Cyclooxygenase Pathways : Compounds with similar structures have been found to influence cyclooxygenase and lipoxygenase pathways, which are critical in inflammatory responses.

Mode of Action

The biological activities exhibited by related compounds include:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

These activities suggest that 4-Bromo-3-(trifluoromethoxy)benzal fluoride may possess similar properties, although specific studies are required to confirm these effects.

Biological Activity Data

Recent studies have investigated the antimicrobial activity of fluorinated compounds against multidrug-resistant strains. For instance, derivatives with trifluoromethyl substitutions demonstrated significant inhibitory effects against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 0.25 µg/mL .

Table 1: Antimicrobial Activity of Fluorinated Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 22 | 0.25 | S. aureus (MRSA) |

| 24 | 0.50 | S. aureus |

| 25 | 0.44 | S. aureus |

Case Studies

- Antimicrobial Efficacy : A study evaluated various fluoro and trifluoromethyl-substituted salicylanilide derivatives, including those similar to 4-Bromo-3-(trifluoromethoxy)benzal fluoride. The results indicated that compounds with specific substitutions exhibited enhanced activity against resistant bacterial strains .

- Cytotoxicity Assessment : Compounds were also tested for cytotoxicity against Vero cells. Selectivity indices above 10 were noted for some derivatives, indicating a favorable therapeutic window for further development .

Q & A

Basic: What are the recommended synthetic routes for 4-Bromo-3-(trifluoromethoxy)benzal fluoride?

The synthesis of halogenated benzaldehyde derivatives like 4-Bromo-3-(trifluoromethoxy)benzal fluoride typically involves:

- Nucleophilic substitution : Bromination at the para position of a trifluoromethoxy-substituted benzaldehyde precursor, using reagents like N-bromosuccinimide (NBS) under controlled conditions.

- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the trifluoromethoxy group, followed by fluorination steps .

- Microwave-assisted synthesis : For improved regioselectivity and reduced reaction time, as seen in analogous compounds (e.g., 22% yield under microwave vs. 98% with conventional heating) .

Key Considerations : Optimize reaction solvents (e.g., DMF for solubility) and catalysts (e.g., Cs₂CO₃ for deprotonation) to enhance yields .

Basic: Which analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹⁹F and ¹H NMR to confirm the positions of bromine, fluorine, and trifluoromethoxy groups. Chemical shifts for trifluoromethoxy (~-58 ppm in ¹⁹F NMR) and aromatic protons are diagnostic .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns from bromine .

- X-ray Crystallography : For definitive structural elucidation, though this requires high-purity crystals .

Basic: What safety protocols should be followed during handling?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact. The compound’s structural analogs (e.g., benzal chloride derivatives) are irritants and potential carcinogens .

- First Aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HF or Br₂) .

Advanced: What reaction mechanisms govern its reactivity in cross-coupling reactions?

The trifluoromethoxy group’s electron-withdrawing nature activates the aromatic ring for electrophilic substitution at the bromine position. Key mechanisms include:

- Oxidative Addition : Pd(0) catalysts mediate aryl-bromide bond activation in Suzuki couplings, forming biaryl products .

- Radical Pathways : Under photochemical conditions, bromine may participate in radical chain reactions, requiring careful control of light and initiators (e.g., AIBN) .

Contradictions : Competing pathways (e.g., halogen exchange) can occur, as observed in benzal halide synthesis, necessitating kinetic studies .

Advanced: How do structural modifications impact its biological activity?

- Halogen Effects : Bromine enhances hydrophobic interactions in drug-receptor binding, while fluorine improves metabolic stability. The trifluoromethoxy group increases lipophilicity, aiding membrane penetration .

- SAR Insights : Analogs like 4-Bromo-3-(difluoromethoxy)benzaldehyde show reduced activity compared to trifluoromethoxy derivatives, highlighting the importance of the -OCF₃ group’s size and electronegativity .

Advanced: How should researchers address contradictory data in synthesis yields?

Discrepancies in yields (e.g., 22% vs. 98% in similar reactions) often stem from:

- Reaction Conditions : Microwave vs. conventional heating alters kinetics and side-product formation .

- Catalyst Loading : Excess Pd catalysts may deactivate intermediates, requiring titration studies.

- Purification Methods : Use preparative HPLC or column chromatography to isolate pure products from complex mixtures .

Advanced: What are its potential applications in materials science?

- Polymer Synthesis : As a monomer for fluorinated polymers with high thermal stability and chemical resistance .

- Liquid Crystals : The trifluoromethoxy group’s dipole moment aligns molecules in nematic phases, useful in display technologies .

Advanced: How does its stability vary under different storage conditions?

- Light Sensitivity : Halogenated aromatics degrade under UV light; store in amber vials at -20°C.

- Moisture Sensitivity : The aldehyde group is prone to hydration; use desiccants and anhydrous solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.